Rh(III)-Catalyzed Cyclization via Oxime Ester Intermediates: A Synthetic Pathway Unique to Propanoyl-Substituted Coumarins
3-Propanoyl-2H-chromen-2-one undergoes reaction with hydroxylamine hydrochloride to form (E)-3-(1-(acetoxyimino)propyl)-2H-chromen-2-one, an oxime ester intermediate that participates in Rh(III)-catalyzed [4+2] cyclization with internal alkynes to yield chromeno[3,4-c]pyridine derivatives [1]. This transformation requires the propanoyl ketone at C-3 to form the oxime; the reaction pathway is not accessible using 3-unsubstituted coumarin or 3-carboxylic acid derivatives. The reaction proceeds under redox-neutral conditions and provides fused polycyclic products that are valuable in medicinal chemistry for scaffold diversification [1].
| Evidence Dimension | Reaction compatibility for oxime formation and Rh(III)-catalyzed cyclization |
|---|---|
| Target Compound Data | Reacts with hydroxylamine hydrochloride in ethanol/dichloromethane/water for 24.0 h to form (E)-3-(1-(acetoxyimino)propyl)-2H-chromen-2-one, which undergoes Rh(III)-catalyzed cyclization with internal alkynes |
| Comparator Or Baseline | 3-Unsubstituted coumarin (C9H6O2, CAS 91-64-5): Lacks C-3 ketone, incapable of oxime formation and subsequent cyclization. 3-Acetylcoumarin (CAS 3949-36-8): May form oxime but chain-length differences alter cyclization regioselectivity (comparative yield data not available) |
| Quantified Difference | Qualitative difference: Reaction possible with propanoyl-substituted coumarin; impossible with unsubstituted coumarin |
| Conditions | Rh(III)-catalyzed redox-neutral [4+2] cyclization with internal alkynes via oxime ester intermediate |
Why This Matters
This synthetic pathway enables access to chromeno[3,4-c]pyridine scaffolds that cannot be synthesized from 3-unsubstituted coumarin, providing a unique diversification route for medicinal chemistry libraries.
- [1] Molaid. 3-丙酰-2H-1-苯并吡喃-2-酮. Reaction entry: synthesis of (E)-3-(1-(acetoxyimino)propyl)-2H-chromen-2-one and Rh(III)-catalyzed cyclization to chromeno[3,4-c]pyridines. Accessed 2024. View Source
